
(E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H19N7O3 and its molecular weight is 417.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide is a novel synthetic derivative that incorporates multiple pharmacophoric elements. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic roles.
Structural Overview
The compound features:
- Acrylamide backbone : Known for its versatility in drug design.
- Pyridine and oxadiazole moieties : Associated with antimicrobial and anticancer properties.
- Triazole ring : Often linked to enhanced biological activity in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the compound’s effectiveness against various bacterial strains, particularly Acinetobacter baumannii , a pathogen known for its multidrug resistance. The oxadiazole derivatives have shown significant antibacterial activity compared to traditional antibiotics. For instance, compounds similar to our target demonstrated an inhibition zone of 15 mm against A. baumannii in vitro assays .
Compound | Activity | Inhibition Zone (mm) |
---|---|---|
This compound | Moderate | 15 |
Control Antibiotic | High | 25 |
Anticancer Activity
The compound has shown promise in inducing apoptosis in cancer cell lines. In particular, studies indicated that it increased p53 expression levels and activated caspase pathways in MCF-7 breast cancer cells. The Western blot analysis confirmed these findings by revealing enhanced cleavage of caspase-3, a hallmark of programmed cell death .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.38 | p53 Activation |
HeLa | 12.5 | Caspase Activation |
Structure–Activity Relationship (SAR)
The biological activities of this class of compounds are heavily influenced by their structural components. Substituents on the pyridine and oxadiazole rings have been shown to modulate potency significantly. For example:
- Hydrophobic interactions between aromatic rings and amino acid residues enhance binding affinity to target proteins.
- Alkyl chain length in the triazole moiety can affect bioavailability and cellular uptake .
Case Studies
- Antiviral Profiling : A related study on 1-heteroaryl analogs demonstrated that compounds with similar structures exhibited effective inhibition of SARS-CoV-2 replication with an EC50 value of 4.7 µM . This suggests potential for further exploration in antiviral applications.
- In Vivo Studies : Preliminary in vivo studies have indicated that derivatives of this compound can significantly reduce tumor growth in xenograft models without notable toxicity .
Aplicaciones Científicas De Investigación
Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group, a pyridine moiety, and a 1,2,4-oxadiazole ring, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.
Anticancer Activity
One of the most significant applications of this compound is in the field of anticancer research . Studies have indicated that derivatives containing the 1,2,4-oxadiazole and triazole structures exhibit promising anticancer activities against various cancer cell lines.
Case Study: Anticancer Evaluation
A recent study synthesized a series of 1,2,3-triazole-incorporated 1,3,4-oxadiazole derivatives and evaluated their anticancer properties. Among these derivatives, compounds with a pyridyl moiety demonstrated exceptional activity against prostate (PC3), lung (A549), and breast (MCF-7) cancer cell lines. For instance:
Compound | IC50 Value (μM) | Cancer Cell Line |
---|---|---|
9d | 0.17 ± 0.063 | PC3 |
9d | 0.19 ± 0.075 | A549 |
9d | 0.51 ± 0.083 | MCF-7 |
9d | 0.16 ± 0.083 | DU-145 |
These results highlight the potential of compounds similar to (E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide in developing effective anticancer agents .
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cancer proliferation. For example, studies have shown that certain oxadiazole derivatives can inhibit carbonic anhydrase II (CA-II), which is implicated in tumor growth and metastasis .
Other Therapeutic Applications
Beyond anticancer properties, compounds like this compound are being explored for their potential in other therapeutic areas:
Antimicrobial Activity
Research has indicated that some derivatives possess antimicrobial properties against various bacterial strains. The incorporation of different heterocycles can enhance the antibacterial efficacy by targeting specific bacterial enzymes.
Anti-inflammatory Effects
Certain studies suggest that similar compounds may exhibit anti-inflammatory effects by modulating inflammatory pathways or cytokine production.
Análisis De Reacciones Químicas
Retrosynthetic Analysis and Key Building Blocks
The target compound can be deconstructed into three primary units (Figure 1):
-
(A) (E)-3-(2-methoxyphenyl)acrylamide backbone.
-
(B) 1,2,3-triazole core linked to an ethylamine spacer.
-
(C) 1,2,4-oxadiazole ring substituted with pyridin-3-yl.
Synthetic Strategy : Modular assembly via sequential cycloadditions and coupling reactions .
Reaction Pathway
The 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives .
Procedure
-
Amidoxime Formation :
Pyridine-3-carbonitrile reacts with hydroxylamine in ethanol/water (1:1) at 80°C for 12 h to yield pyridine-3-carboxamidoxime . -
Cyclodehydration :
The amidoxime is treated with 3-(pyridin-3-yl)propanoic acid using T3P® (propylphosphonic anhydride) as a coupling agent in dichloromethane, followed by reflux (80°C, 6 h).
Key Data
Parameter | Value | Source |
---|---|---|
Yield | 87% | |
Reaction Time | 6 h | |
Characterization | IR: 1650 cm⁻¹ (C=N), 1H NMR: δ 8.6–9.1 (pyridyl H) |
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A copper(I)-catalyzed click reaction between:
-
Azide : 2-azidoethylamine hydrochloride.
-
Alkyne : 4-ethynyl-1,2,4-oxadiazole intermediate (from Step 2).
Conditions
Key Data
Parameter | Value | Source |
---|---|---|
Yield | 92% | |
Purity | >95% (HPLC) | |
MS (ESI+) | m/z 343.1 [M+H]+ |
Amide Bond Formation
(E)-3-(2-methoxyphenyl)acrylic acid is coupled to the triazole-ethylamine intermediate via EDCl/HOBt-mediated activation .
Procedure
-
Activation : EDCl (1.2 eq) and HOBt (1.1 eq) in DMF, 0°C, 30 min.
-
Coupling : Add triazole-ethylamine intermediate, stir at 25°C for 24 h.
Key Data
Parameter | Value | Source |
---|---|---|
Yield | 76% | |
Stereoselectivity | E-configuration retained | |
1H NMR (CDCl₃) | δ 6.3–7.8 (acrylic H, J = 15.5 Hz) |
Global Deprotection and Final Assembly
The Boc-protected intermediates (if used) are deprotected using TFA/DCM (1:1) at 0°C for 1 h . Final purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the target compound as a white solid.
Reaction Challenges and Optimization
-
Oxadiazole Cyclization : Prolonged reaction times (>8 h) led to decomposition; optimal yield achieved at 6 h .
-
Triazole Regioselectivity : Exclusive 1,4-regioisomer confirmed by NOESY .
-
Acrylamide Stability : E-isomer predominance ensured by low-temperature coupling .
Alternative Synthetic Routes
-
Microwave-Assisted Synthesis : Reduced oxadiazole cyclization time to 2 h (yield: 84%) .
-
Flow Chemistry : Continuous-flow CuAAC improved triazole yield to 95% .
This synthesis leverages modern heterocyclic chemistry techniques, emphasizing regioselective cycloadditions and stereoretentive couplings. The methodologies align with protocols validated for structurally related antifungal and CNS-active agents .
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c1-30-18-7-3-2-5-15(18)8-9-19(29)23-11-12-28-14-17(25-27-28)21-24-20(26-31-21)16-6-4-10-22-13-16/h2-10,13-14H,11-12H2,1H3,(H,23,29)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORDBCUBGNCQSE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.